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Compound of Interest

Compound Name: Evogliptin tartrate

Cat. No.: B601472

This guide provides an independent validation and objective comparison of the in-vitro
performance of Evogliptin tartrate against other commercially available Dipeptidyl Peptidase-
4 (DPP-4) inhibitors: Sitagliptin, Vildagliptin, and Linagliptin. The information presented is
intended for researchers, scientists, and drug development professionals, summarizing key
experimental data from published studies to facilitate informed decisions and further research.

Comparative Analysis of In-Vitro DPP-4 Inhibition

Evogliptin tartrate demonstrates potent and highly selective inhibition of the DPP-4 enzyme in
in-vitro studies. The following table summarizes the half-maximal inhibitory concentration
(IC50) values for Evogliptin and its key competitors, providing a quantitative comparison of their
potency. Lower IC50 values are indicative of greater potency.

IC50 (nM) for DPP-4

DPP-4 Inhibitor inhibition Reference(s)
Evogliptin 0.9 [1][2]
Sitagliptin 18, 19 [3][4][5]
Vildagliptin 34, 62 (Ki: 3) [BI41516171
Linagliptin 0.14,1 [BI41[5107118]
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Note: The variability in reported IC50 values for the same compound can be attributed to
differences in experimental conditions across various studies.

Selectivity Profile Against Related Peptidases

A critical aspect of a DPP-4 inhibitor's profile is its selectivity for the target enzyme over other
closely related proteases, such as DPP-8 and DPP-9, to minimize off-target effects. Evogliptin
exhibits a high degree of selectivity. The table below compares the selectivity of the four DPP-4

inhibitors.
. Selectivity for DPP-  Selectivity for DPP-

DPP-4 Inhibitor Reference(s)
4 over DPP-8 4 over DPP-9

Evogliptin >6,000-fold >6,000-fold [1]

o >2,600-fold (Ki: >2,600-fold (Ki:

Sitagliptin [9]
33,780 nM) 55,142 nM)

Vildagliptin 400-fold (Ki: 810 nM) 20-fold (Ki: 97 nM) [6][10]

Linagliptin >10,000-fold >10,000-fold [B][51111]

Experimental Protocols

The following section details a representative methodology for a key in-vitro experiment used to
determine the inhibitory activity of compounds against the DPP-4 enzyme.

In-Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-4.
Materials:

¢ Recombinant Human DPP-4 Enzyme

o Fluorogenic Substrate (e.g., Gly-Pro-AMC)

» Assay Buffer (e.qg., Tris-HCI, pH 7.5)
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e Test Compounds (Evogliptin, Sitagliptin, etc.) dissolved in DMSO
e 96-well black microplate

e Fluorescence microplate reader

Procedure:

» Reagent Preparation:

o

Prepare a stock solution of the test compound in DMSO.

[¢]

Create a series of dilutions of the test compound in the assay buffer.

[¢]

Dilute the recombinant human DPP-4 enzyme to a working concentration in the assay
buffer.

[e]

Prepare the fluorogenic substrate solution in the assay buffer.

e Assay Reaction:

o

To the wells of a 96-well microplate, add the assay buffer.

[¢]

Add the diluted test compound solutions to the respective wells.

[¢]

Include control wells: a positive control with a known DPP-4 inhibitor (e.g., Sitagliptin) and
a negative control with DMSO (vehicle).

[e]

Initiate the enzymatic reaction by adding the diluted DPP-4 enzyme solution to all wells.

[e]

Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
e Substrate Addition and Measurement:

o Following the pre-incubation, add the fluorogenic substrate solution to all wells to start the
reaction.

o Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).
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o Measure the fluorescence intensity using a microplate reader at an excitation wavelength
of ~360 nm and an emission wavelength of ~460 nm.

o Data Analysis:

o The percentage of DPP-4 inhibition is calculated using the following formula: % Inhibition =
[1 - (Fluorescence of test well - Fluorescence of blank) / (Fluorescence of negative control
- Fluorescence of blank)] x 100

o The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme
activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor
concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations
Signaling Pathway of DPP-4 Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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